molecular formula C13H20Cl2N2 B14454273 N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine CAS No. 74474-01-4

N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine

Cat. No.: B14454273
CAS No.: 74474-01-4
M. Wt: 275.21 g/mol
InChI Key: PDBVESYQNKJFQH-UHFFFAOYSA-N
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Description

N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a diethylpropane-1,3-diamine backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of N3-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine involves its interaction with specific molecular targets, leading to the inhibition of certain biochemical pathways. For example, it can inhibit photosynthesis by blocking the electron transport chain in photosystem II, thereby preventing the conversion of light energy into chemical energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(3,4-Dichlorophenyl)-N~1~,N~1~-diethylpropane-1,3-diamine is unique due to its specific combination of dichlorophenyl and diethylpropane-1,3-diamine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

CAS No.

74474-01-4

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C13H20Cl2N2/c1-3-17(4-2)9-5-8-16-11-6-7-12(14)13(15)10-11/h6-7,10,16H,3-5,8-9H2,1-2H3

InChI Key

PDBVESYQNKJFQH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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